9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid 15(R)-Prostaglandin F1α (15(R)-PGF1α) is the C-15 epimer of PGF1α.

Brand Name: Vulcanchem
CAS No.: 21562-54-9
VCID: VC7828527
InChI: InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1
SMILES: CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid

CAS No.: 21562-54-9

Cat. No.: VC7828527

Molecular Formula: C20H36O5

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid - 21562-54-9

Specification

CAS No. 21562-54-9
Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
IUPAC Name 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1
Standard InChI Key DZUXGQBLFALXCR-HBYHEDERSA-N
Isomeric SMILES CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
SMILES CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O

Introduction

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is a prostaglandin derivative, which is part of a broader class of lipid compounds known for their diverse biological activities. Prostaglandins are involved in various physiological and pathological processes, including inflammation, blood clotting, and the regulation of blood pressure. This specific compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological effects.

Biological Activities

Prostaglandins generally play significant roles in inflammation, immune responses, and vascular functions. While specific biological activities of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid are not extensively detailed in available literature, related prostaglandins are known to modulate these processes.

Synthesis and Preparation

The synthesis of prostaglandin derivatives typically involves complex organic chemistry techniques, including asymmetric synthesis to achieve the correct stereochemistry. These methods often require multiple steps and specific catalysts to ensure high purity and yield.

Comparison with Similar Compounds

Other prostaglandin derivatives, such as 6-Ketoprostaglandin F1 alpha, have been studied for their roles in vascular biology and inflammation. These compounds share similar structural features but differ in specific functional groups and stereochemistry, influencing their biological activities.

CompoundStereochemistryBiological Activity
6-Ketoprostaglandin F1 alpha9alpha,11alpha,13E,15SInvolved in vascular biology and inflammation
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid9alpha,11alpha,15RLimited data available

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